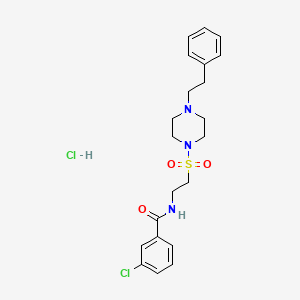

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Description

The compound 3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a benzamide derivative featuring a chloro-substituted aromatic ring, a sulfonamide-linked ethyl group, and a 4-phenethylpiperazine moiety.

Properties

IUPAC Name |

3-chloro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S.ClH/c22-20-8-4-7-19(17-20)21(26)23-10-16-29(27,28)25-14-12-24(13-15-25)11-9-18-5-2-1-3-6-18;/h1-8,17H,9-16H2,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVLJTQGBCVBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, which is then subjected to further reactions to introduce the sulfonyl and benzamide groups. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and various bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This would include the use of automated reactors and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on various biological pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter activity or inhibit specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a core benzamide-sulfonamide-ethyl-piperazine scaffold with several analogs. Key differences lie in substituent positions, aromatic ring modifications, and additional functional groups, which influence molecular weight, polarity, and biological interactions. Below is a detailed comparison with three closely related compounds from the evidence:

Key Observations:

Substituent Effects on Molecular Weight: Fluorine and aromatic sulfonyl groups (e.g., in ) increase molecular weight (462.4 vs. 358.24 in ).

Chlorine vs. Fluoro Substituents :

- The 2-chloro-6-fluoro benzamide in introduces steric and electronic effects distinct from the 3-chloro analog in . Fluorine’s electronegativity may enhance binding to targets like enzymes or receptors.

Sulfonyl-Linked Piperazine Modifications :

- The 4-phenethylpiperazine in the target compound differs from phenylsulfonyl () or methoxyphenylsulfonyl () groups. Phenethyl groups may improve lipophilicity and membrane permeability compared to smaller substituents.

Hydrochloride Salts: Both and are hydrochloride salts, likely improving aqueous solubility and crystallinity compared to non-salt forms.

Physicochemical Property Trends:

- LogP and Hydrophobicity : The 3-chloro analog has a LogP of 3.08, suggesting moderate lipophilicity. Fluorine in and polar ethers in may reduce LogP, though exact values are unreported.

Biological Activity

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. It is characterized by its complex structure, which includes a sulfonyl group and a phenethyl piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 430.96 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H26ClN3O3S |

| Molecular Weight | 430.96 g/mol |

| IUPAC Name | 3-chloro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that similar compounds may inhibit glycine transporter 1 (GlyT1) and modulate dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia.

Proposed Mechanism

- Target Interaction : The sulfonyl group and the piperazine ring are crucial for binding to specific receptors or enzymes.

- Biochemical Pathways : The compound may influence the glycine-NMDA receptor pathway, which is known to play a role in synaptic plasticity and memory function.

- Pharmacokinetics : Studies on analogous compounds have shown favorable plasma exposure and brain penetration, indicating potential efficacy in central nervous system disorders without significant side effects.

Biological Activity

Research has explored the following biological activities associated with this compound:

- Antipsychotic Effects : Similar compounds have demonstrated efficacy in rodent models for schizophrenia, suggesting that this compound may also exhibit antipsychotic properties.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although more extensive research is needed to confirm these findings.

- Anticancer Potential : The compound's structural features may allow it to interact with cancer cell pathways, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on GlyT1 Inhibition : A study reported that compounds structurally similar to this benzamide exhibited significant inhibition of GlyT1, leading to enhanced glycine levels in synaptic clefts, which may improve cognitive function in animal models .

- Antipsychotic Activity Assessment : In a series of behavioral tests on rodents, a derivative showed promise as an antipsychotic agent by reducing hyperactivity and improving social interaction without causing sedation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.